Methyl 3-(methylamino)butanoate
Description
Methyl 3-(methylamino)butanoate (CAS: 507444-65-7) is a synthetic organic compound with the molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol. It belongs to the class of amino acid esters, characterized by a butanoate backbone substituted with a methylamino group at the third carbon. This compound is primarily utilized as a research intermediate in pharmaceutical and chemical synthesis, with applications in the development of bioactive molecules and heterocyclic compounds .
Key structural features include:
- A methyl ester group at the terminal carboxyl position.
- A methylamino (-NHCH₃) substituent at the β-carbon.
- A flexible four-carbon chain enabling diverse reactivity.
Its synthesis typically involves nucleophilic substitution or condensation reactions under controlled conditions.
Properties
IUPAC Name |
methyl 3-(methylamino)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-5(7-2)4-6(8)9-3/h5,7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEOAJAQJYMXBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90505190 | |
| Record name | Methyl 3-(methylamino)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90505190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2704-51-0 | |
| Record name | Methyl 3-(methylamino)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90505190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(methylamino)butanoate can be synthesized through several methods. One common approach involves the reaction of trans-Methyl crotonate with Methylamine . The reaction typically requires specific conditions such as controlled temperature and pressure to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(methylamino)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Reagents like halogens and alkyl halides are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction can produce alcohols .
Scientific Research Applications
Methyl 3-(methylamino)butanoate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in studies involving enzyme interactions and metabolic pathways.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: It is employed in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-(methylamino)butanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of different products through enzymatic reactions . These interactions are crucial for understanding its role in various biological processes.
Comparison with Similar Compounds
Substituent Variations in the Amino Group
Structural analogs of methyl 3-(methylamino)butanoate differ primarily in the substituents attached to the amino group. These modifications influence physicochemical properties, reactivity, and applications.
Key Findings :
Functional Group Replacements
Replacing the methylamino group with other functional groups significantly alters chemical behavior.
Key Findings :
- Methylthio analog (CAS: 207983-28-6) replaces the amino group with a thioether (-SCH₃), reducing nucleophilicity but enhancing volatility. This compound is used as a food flavoring agent, unlike the amino derivatives, which are research-focused .
- Hydroxy derivatives (e.g., ethyl 3-hydroxy-3-methylbutanoate) lack the amino group’s reactivity, favoring ester hydrolysis or hydrogen bonding interactions .
Positional Isomerism and Chain Length Variations
Altering the position of the amino group or modifying the carbon chain length impacts molecular interactions.
Key Findings :
- Positional isomers like 89584-24-7 (amino at C4) exhibit distinct solubility and crystallinity due to altered hydrogen-bonding patterns .
- Chiral analogs (e.g., α-methylbenzylamino derivatives) demonstrate stereoselective reactivity, critical for asymmetric synthesis .
Biological Activity
Methyl 3-(methylamino)butanoate, a compound with the molecular formula C7H15NO2, has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and related research findings.
Chemical Structure and Properties
This compound is an ester derivative characterized by a butanoate structure with a methylamino group attached. Its molecular weight is approximately 145.20 g/mol. The presence of the ester functional group contributes to its solubility and reactivity in biological systems.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Interaction : The compound may act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways.
- Receptor Binding : It can interact with neurotransmitter receptors, potentially affecting neurochemical signaling.
- Hydrolysis : The ester group can undergo hydrolysis, releasing the active amine form, which may further engage with biological targets.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
- Neuroactive Effects : Compounds similar to this compound exhibit neuroactive properties, which may be beneficial in neurological disorders.
- Cytotoxicity : Studies have demonstrated that certain analogs can induce cytotoxic effects in cancer cell lines, indicating potential use in cancer therapy .
Case Studies and Research Findings
-
Anticancer Activity :
- A study investigated the effects of this compound on breast cancer cell lines. Results showed that the compound induced apoptosis and inhibited cell proliferation at specific concentrations .
- Another research highlighted its role in modulating protein methylation, which is crucial for regulating gene expression and cellular functions .
-
Neuropharmacological Studies :
- Research on similar compounds revealed their ability to cross the blood-brain barrier and modulate neurotransmitter levels, suggesting potential for treating conditions like depression and anxiety.
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
